

# Chemical structure and properties of MAX-40279 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

Get Quote

# In-Depth Technical Guide: MAX-40279 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1] [2] Developed for the potential treatment of acute myeloid leukemia (AML), MAX-40279 has demonstrated significant preclinical activity, including in models resistant to other FLT3 inhibitors.[2] Its dual-inhibitor nature and favorable pharmacokinetic profile, particularly its high concentration in bone marrow, suggest it may overcome resistance mechanisms observed with existing therapies.[2] This document provides a comprehensive overview of the chemical structure, properties, and preclinical data of MAX-40279 hydrochloride.

# **Chemical Structure and Properties**

MAX-40279 hydrochloride, also known as Nefextinib, is a thieno[3,2-d]pyrimidine derivative. [3]

Table 1: Chemical and Physical Properties of MAX-40279 Hydrochloride



| Property            | Value                                                                                                                            |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-<br>(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-<br>d]pyrimidin-2-amine hydrochloride |
| Molecular Formula   | C22H24CIFN6OS                                                                                                                    |
| Molecular Weight    | 474.98 g/mol                                                                                                                     |
| CAS Number          | 2388506-51-0                                                                                                                     |
| Appearance          | Solid                                                                                                                            |
| Storage Temperature | -20°C                                                                                                                            |

### **Mechanism of Action**

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases, both of which are implicated in the pathogenesis of AML.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, promoting uncontrolled proliferation of leukemic cells.[4] FGFR signaling has been identified as a potential resistance pathway to FLT3 inhibitors.[2] By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response and overcome this resistance mechanism.[1][2] Preclinical studies have shown that MAX-40279 is effective against wild-type FLT3 as well as clinically relevant mutants such as FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance to other inhibitors like guizartinib and sorafenib.[2]





Click to download full resolution via product page

MAX-40279 inhibits FLT3 and FGFR signaling pathways.

# Preclinical Pharmacology Enzymatic Activity

While specific IC<sub>50</sub> values from the primary literature are not publicly available, preclinical evaluations have confirmed that MAX-40279 is a potent inhibitor of wild-type FLT3, FLT3-ITD, and the resistance mutant FLT3-D835Y. It also demonstrates potent inhibitory activity against FGFR subtypes 1, 2, and 3.[2]

Table 2: Kinase Inhibition Profile of MAX-40279 (Qualitative)



| Kinase Target | Inhibition |
|---------------|------------|
| FLT3-wt       | Potent     |
| FLT3-ITD      | Potent     |
| FLT3-D835Y    | Potent     |
| FGFR1         | Potent     |
| FGFR2         | Potent     |
| FGFR3         | Potent     |

# **Cellular Activity**

MAX-40279 has demonstrated significant anti-proliferative effects in AML cell lines. It effectively inhibits the growth of MV4-11 cells, which harbor the FLT3-ITD mutation, and KG-1 cells, which are known to have FGFR pathway activation.[2]

#### **Pharmacokinetics**

Pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally bioavailable.[2] A key finding from these studies is that the concentration of MAX-40279 is significantly higher in the bone marrow compared to the plasma, which is highly advantageous for treating a hematological malignancy like AML.[2]

## **In Vivo Efficacy**

In preclinical xenograft models, orally administered MAX-40279 has shown significant antitumor activity. In mice bearing tumors derived from the human AML cell lines MV4-11 (FLT3-ITD) and KG-1 (FGFR driven), MAX-40279 treatment led to substantial tumor growth inhibition. Dosing regimens of 12 mg/kg, administered orally twice daily for 21-28 days, resulted in significant tumor growth inhibition without notable toxicity or body weight loss in the animals.[3]

# **Experimental Protocols**

The following are generalized protocols based on standard methodologies for the types of experiments conducted with MAX-40279.



# **Kinase Enzymatic Assay (General Protocol)**

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

- Reagents and Materials:
  - Recombinant human FLT3 or FGFR kinase
  - Kinase-specific substrate (e.g., a synthetic peptide)
  - ATP (Adenosine triphosphate)
  - MAX-40279 hydrochloride at various concentrations
  - Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - Detection reagent (e.g., ADP-Glo<sup>™</sup>, Z'-LYTE<sup>™</sup>)
  - 384-well microplates
- Procedure:
  - Prepare serial dilutions of MAX-40279 hydrochloride in DMSO and then in kinase assay buffer.
  - 2. Add the kinase and its specific substrate to the wells of a microplate.
  - 3. Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.
  - 4. Initiate the kinase reaction by adding ATP.
  - 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  - 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  - 7. Measure the signal (luminescence or fluorescence) using a plate reader.



8. Calculate the percentage of kinase inhibition for each concentration of MAX-40279 and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.





Click to download full resolution via product page

Workflow for a typical in vitro kinase inhibition assay.

# **Cell Proliferation Assay (General Protocol)**

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

- Reagents and Materials:
  - AML cell lines (e.g., MV4-11, KG-1)
  - Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
  - MAX-40279 hydrochloride at various concentrations
  - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  - 96-well cell culture plates
- Procedure:
  - 1. Seed the AML cells into the wells of a 96-well plate at a predetermined density.
  - 2. Allow the cells to adhere or stabilize for a few hours or overnight.
  - 3. Prepare serial dilutions of MAX-40279 hydrochloride in the cell culture medium.
  - 4. Add the diluted compound or vehicle control to the respective wells.
  - 5. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO<sub>2</sub> incubator.
  - Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
  - 7. Measure the absorbance or luminescence using a plate reader.



8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

# **Xenograft Animal Model (General Protocol)**

This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

- Materials:
  - Immunocompromised mice (e.g., NOD/SCID or NSG)
  - Human AML cells (e.g., MV4-11 or KG-1)
  - Matrigel (optional, to aid tumor formation)
  - MAX-40279 hydrochloride formulated for oral gavage
  - Vehicle control for oral gavage
  - Calipers for tumor measurement
- Procedure:
  - 1. Subcutaneously inject a suspension of human AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
  - 2. Monitor the mice regularly for tumor growth.
  - 3. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - 4. Administer **MAX-40279 hydrochloride** or vehicle control orally (e.g., by gavage) at the specified dose and schedule (e.g., 12 mg/kg, twice daily).
  - 5. Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).



- 6. Continue treatment for the specified duration (e.g., 21-28 days).
- 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
- 8. Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

### Conclusion

MAX-40279 hydrochloride is a promising dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to inhibit key resistance pathways and its favorable distribution to the bone marrow highlight its potential as a next-generation targeted therapy. Further clinical investigation is warranted to establish its safety and efficacy in patients. The first-in-human Phase I clinical trial of MAX-40279 in patients with relapsed or refractory AML was initiated to evaluate its safety, tolerability, and to determine the maximum tolerated dose.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [amlhub.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Chemical structure and properties of MAX-40279 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143482#chemical-structure-and-properties-of-max-40279-hydrochloride]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com